molecular formula C10H15BrN2O B2897859 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856041-07-0

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2897859
CAS No.: 1856041-07-0
M. Wt: 259.147
InChI Key: AJMMPSYUYDAFOF-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at position 4, a cyclopentyl group at position 1, and a methoxymethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Cyclopentyl group attachment: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Methoxymethyl group introduction: The final step is the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization reactions: The presence of the cyclopentyl group allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Potential use as a probe or ligand in biological studies to investigate enzyme activities or receptor binding.

    Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a methoxymethyl group.

    4-Bromo-1-cyclopentyl-3-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

4-Bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and potential applications. This structural feature may impart different physicochemical properties compared to its analogs, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMPSYUYDAFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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